N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of quinoxaline and benzoxazine
Preparation Methods
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid under specific conditions to yield the final product .
Industrial production methods may involve optimizing these reactions for scale, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions[4][4]. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other quinoxaline and benzoxazine derivatives. Compared to these, N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties . Examples of similar compounds include:
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives
- 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives
These comparisons highlight the compound’s potential for unique applications in various fields.
Properties
Molecular Formula |
C19H16N4O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C19H16N4O5/c24-16-10-28-15-6-5-11(9-13(15)21-16)17(25)20-7-8-23-14-4-2-1-3-12(14)22-18(26)19(23)27/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,26) |
InChI Key |
ONWUXAMVPGFEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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